REACTION_CXSMILES
|
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][CH2:22][CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25]>C(OCC)C>[Br-:20].[CH2:27]([O:26][C:24]([CH2:23][CH2:22][CH2:21][P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:25])[CH3:28] |f:3.4|
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)OCC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated from room temperature to 105° C. over a period of 15-20 minutes
|
Duration
|
17.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
Allowed the solution to cool
|
Type
|
CUSTOM
|
Details
|
Triturated the resultant gum
|
Type
|
CUSTOM
|
Details
|
to obtain a white powder
|
Type
|
CUSTOM
|
Details
|
Decanted
|
Type
|
ADDITION
|
Details
|
added fresh diethyl ether (50 mL)
|
Type
|
CUSTOM
|
Details
|
for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
Filtered the reaction mixture
|
Type
|
WASH
|
Details
|
washed the filter cake with diethyl ether
|
Type
|
CUSTOM
|
Details
|
and under vacuum removed solvent from the combined filtrate and washings
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
ADDITION
|
Details
|
a mixture of oil and solids
|
Type
|
FILTRATION
|
Details
|
the trituration, filtration, and concentration sequence
|
Type
|
CUSTOM
|
Details
|
obtained from this process
|
Type
|
CUSTOM
|
Details
|
triturated with toluene (150 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed the collected solids with toluene
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(C)OC(=O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |